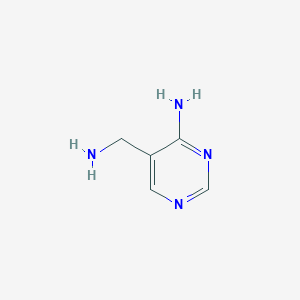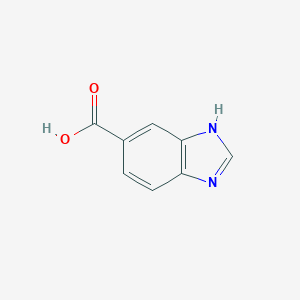
ε-Caprolactama-D10
Descripción general
Descripción
Epsilon-Caprolactam-D10 (ECL-D10) is a cyclic lactam molecule with a 10-membered ring structure. It is a synthetic compound that has been used in a variety of applications, including in the synthesis and production of polymers, as a reagent in organic synthesis, and as a chemical intermediate in the production of pharmaceuticals. In addition, ECL-D10 has been studied for its potential therapeutic applications, including as an antifungal agent, an anti-inflammatory agent, and an anticancer agent.
Aplicaciones Científicas De Investigación
a. Formación de Nylon: El nylon, un polímero sintético, se deriva de la caprolactama. Al estudiar la ε-Caprolactama-d10, los investigadores obtienen información sobre la formación, estructura y propiedades del nylon. El etiquetado de deuterio proporciona información valiosa sobre el proceso de polimerización, la dinámica de la cadena y el rendimiento del material .
Microbiología Ambiental
This compound también es relevante en estudios ambientales. Considere lo siguiente:
a. Tratamiento de aguas residuales: En la producción de caprolactama y nylon-6, la ε-Caprolactama (CAP) es un componente importante de las aguas residuales. Los investigadores exploran opciones de tratamiento microbiano para abordar la contaminación por CAP. El uso de microbios, como Arthrobacter sp., podría ser una alternativa potente a las técnicas actuales de utilización de residuos .
b. Interacción con bacterias del suelo: Los estudios han demostrado que la ε-Caprolactama afecta a las bacterias del suelo ecológicamente importantes. Si bien inhibe el crecimiento de ciertas Bacillus sp. y Rhizobium sp., las células de Arthrobacter sp. pueden prosperar en su presencia .
Safety and Hazards
Mecanismo De Acción
Target of Action
Epsilon-Caprolactam-D10, also known as Hexahydro-3,4,5,6,7-d5-2H-azepin-2-one-3,4,5,6,7-d5 , is a derivative of the amino acid lysine . Its primary target is plasminogen , a protein that plays a key role in fibrinolysis .
Mode of Action
Epsilon-Caprolactam-D10 acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis .
Biochemical Pathways
The compound’s action affects the fibrinolytic pathway . By inhibiting plasminogen activators, it reduces the conversion of plasminogen to plasmin, thereby decreasing the breakdown of fibrin and promoting clot formation .
Result of Action
The primary result of Epsilon-Caprolactam-D10’s action is the induction of clotting . By inhibiting fibrinolysis, it promotes the formation and stability of blood clots .
Action Environment
The action of Epsilon-Caprolactam-D10 can be influenced by environmental factors. For instance, certain bacteria such as Brevibacterium epidermidis can degrade caprolactam, a similar compound . This bacterium can grow in a broad range of caprolactam concentrations and is also capable of utilizing linear nylon oligomers, caprolactam polymerization by-products, as sole sources of carbon and energy . This suggests that the presence of such bacteria could potentially affect the stability and efficacy of Epsilon-Caprolactam-D10 in certain environments.
Análisis Bioquímico
Biochemical Properties
Epsilon-Caprolactam-D10 interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be utilized by the bacterium Brevibacterium epidermidis . This bacterium can grow within a broad range of Epsilon-Caprolactam-D10 concentrations, optimally at 1.0–2.0 g/L . It degrades Epsilon-Caprolactam-D10 over time, indicating a biochemical interaction .
Cellular Effects
Epsilon-Caprolactam-D10 has been observed to affect various types of cells and cellular processes. For example, it has been found to inhibit the growth of several Bacillus sp. and Rhizobium sp., but cells of Arthrobacter sp. were able to grow in the presence of Epsilon-Caprolactam-D10 . This suggests that Epsilon-Caprolactam-D10 can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Epsilon-Caprolactam-D10 involves its interaction with biomolecules and its effect on gene expression. For instance, in Pseudomonas jessenii, a caprolactamase and an aminotransferase have been identified that are involved in the initial steps of Epsilon-Caprolactam-D10 conversion . This suggests that Epsilon-Caprolactam-D10 can bind to these enzymes, leading to enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epsilon-Caprolactam-D10 can change over time. For example, a caprolactam biodegradation experiment using gas chromatography showed that Brevibacterium epidermidis degrades Epsilon-Caprolactam-D10 over 160 hours . This indicates that Epsilon-Caprolactam-D10 has a certain degree of stability and degradation over time.
Metabolic Pathways
Epsilon-Caprolactam-D10 is involved in specific metabolic pathways. In Pseudomonas jessenii, proteins and genes involved in caprolactam metabolism have been identified, suggesting that Epsilon-Caprolactam-D10 is involved in similar metabolic pathways .
Propiedades
IUPAC Name |
3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVHLHDHHXQEQ-YXALHFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



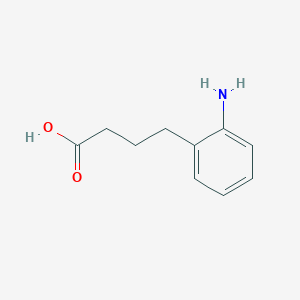
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
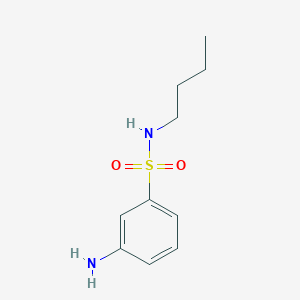

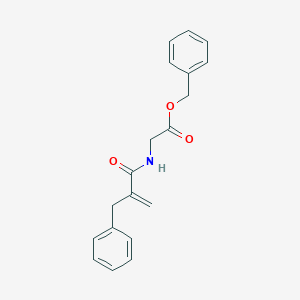
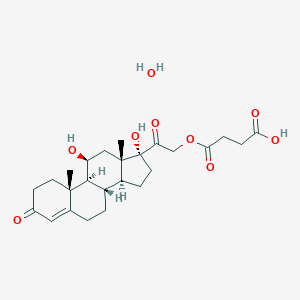
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)

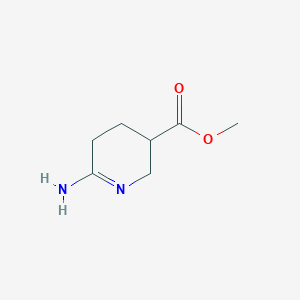
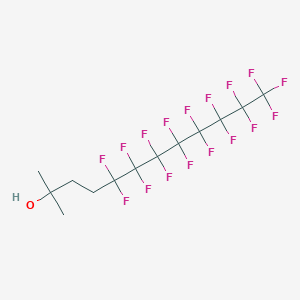
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
